molecular formula C11H15N3O3 B555166 L-Valine 4-nitroanilide CAS No. 52084-13-6

L-Valine 4-nitroanilide

Cat. No. B555166
CAS RN: 52084-13-6
M. Wt: 237.25 g/mol
InChI Key: IFIZCLBWDPSXDM-JTQLQIEISA-N
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Description

L-Valine 4-nitroanilide is a compound with the molecular formula C11H15N3O3 . It is used in various applications, including as an ingredient in cosmetics and special nutrients in pharmaceutical and agriculture fields .


Molecular Structure Analysis

The molecular structure of L-Valine 4-nitroanilide consists of 11 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms .


Chemical Reactions Analysis

L-Valine is an essential amino acid that has wide and expanding applications. Its applicability ranges from being an animal feed additive, an ingredient in cosmetics, and special nutrients in pharmaceutical and agriculture fields . The production of L-Valine often involves fermentation with the aid of model organisms .

Scientific Research Applications

  • L-Valine 4-nitroanilide is used as a substrate for studying the kinetics and specificity of enzymes like human granulocyte elastase and tissue kallikrein. For instance, L-Pyroglutamyl-L-prolyl-L-valine-p-nitroanilide was identified as a highly specific substrate for human granulocyte elastase, aiding in the study of elastase inhibitors (Kramps, Twisk, & Linden, 1983).

  • In the area of biochemistry and molecular biology, it has been used to understand enzyme kinetics and substrate activation. For example, the kinetic peculiarities of human tissue kallikrein in the hydrolysis of various substrates, including D-valyl-L-leucyl-L-arginine 4-nitroanilide, have been studied, providing insights into the enzyme’s behavior and potential modulation by various factors (Sousa et al., 2002).

  • L-Valine 4-nitroanilide analogs have been studied for their potential in cancer research. For instance, L-γ-Glutamyl-p-nitroanilide (GPNA), a compound structurally similar to L-Valine 4-nitroanilide, has been used to investigate its cytotoxic effects in lung cancer cells, highlighting the complexity of its mechanism of action (Corti et al., 2019).

  • L-Valine 4-nitroanilide derivatives have been used to study the specificity of enzymes such as the complement component C1s, aiding in understanding the amino acid sequences near the bonds cleaved by C1s in proteins like C4, C2, and C1 inhibitor (Keogh, Harding, & Hardman, 1987).

  • L-Valine 4-nitroanilide has also been utilized in studying the inhibitory effects on enzymes, such as human tissue kallikrein, offering insights into the enzyme’s interaction with various inhibitors (Sousa et al., 2001).

Future Directions

There is a growing market demand for L-Valine, and its applicability is expanding. Current advances in the engineering of microbial cell factories have been developed to address and overcome major challenges in the L-Valine production process . Future prospects for enhancing the current L-Valine production strategies are also being discussed .

properties

IUPAC Name

(2S)-2-amino-3-methyl-N-(4-nitrophenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-7(2)10(12)11(15)13-8-3-5-9(6-4-8)14(16)17/h3-7,10H,12H2,1-2H3,(H,13,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIZCLBWDPSXDM-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428585
Record name L-Valine 4-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Valine 4-nitroanilide

CAS RN

52084-13-6
Record name L-Valine 4-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
WG JUNGER, S HALLSTRÖM, FC LIU, H REDL… - 1992 - degruyter.com
… Differences, however, were found in kinetic parameters measured with the elastase-specific substrate N-methoxysuccinyl(L-alanyl)2-L-prolyl-L-valine-4-nitroanilide (MeoSucAAPV-pNa)…
Number of citations: 10 www.degruyter.com
AK Göhler, A Staab, E Gabor, K Homann… - Journal of …, 2012 - Am Soc Microbiol
… We determined the amino peptidase activities of MtfA by measuring the hydrolysis of l-alanine 4-nitroanilide, l-arginine 4-nitroanilide, l-proline 4-nitroanilide, l-valine 4-nitroanilide, or l-…
Number of citations: 15 journals.asm.org
K Hochstrasser, J Albrecht, W Gebhard, G Rasp… - European archives of …, 1994 - Springer
… Elastase activity was measured by monitoring hydrolysis of succinyl-L-alanyl-L-analyl-L-valine-4-nitroanilide. The reaction was started by adding 50 gl substrate (1 mg/ml …
Number of citations: 11 link.springer.com
L COOK, B TERNAI - 1988 - degruyter.com
… homologue (10) is a competitive inhibitor (ί^χ remains unchanged, Km increases) when the extended substrate methoxysuccinylL-alanyl-L-alanyl-L-prolyl-L-valine 4-nitroanilide is used; …
Number of citations: 14 www.degruyter.com
Q Xu, AK Göhler, A Kosfeld, D Carlton… - Journal of …, 2012 - Am Soc Microbiol
… l-Alanine 4-nitroanilide, l-arginine 4-nitroanilide, l-glutamic acid 4-nitroanilide, l-proline 4-nitroanilide, l-valine 4-nitroanilide, or l-alanine–l-alanine–l-alanine 4-nitroanilide (Sigma, …
Number of citations: 13 journals.asm.org
L Cook, B TERNAI - 1989 - degruyter.com
… nonspecific substrate 7Vr-(r-butoxycarbonyl)-L-alanine-4 nitrophenyl ester (Boc-Ala-ONp) or the HLE-specific substrate methylsuccinyl-L-alanyl-L-alanyl-L-prolyl-Lvaline-4'-nitroanilide (…
Number of citations: 6 www.degruyter.com
D Schomburg, I Schomburg - Class 3.4–6 Hydrolases, Lyases, Isomerases …, 2013 - Springer
… S l-valine-4-nitroanilide + H2O <3> (<3> good substrate [3]) (Reversibility: ?) [3,5] … 0.13 <3> (l-valine-4-nitroanilide, <3> pH 8.0, 30 … 0.26 <3> (l-valine-4-nitroanilide, <3> pH 8.0, 30 …
Number of citations: 0 link.springer.com
TA Valueva, GV Kladnitskaya, VV Mosolov - Immunopharmacology, 1996 - Elsevier
A serine proteinase inhibitor (ovomucoid) has been isolated from duck egg white. The duck ovomucoid effectively inhibited HLE, PPE, chymotrypsin, and HCG in a 1:1 molar ratio, and …
Number of citations: 5 www.sciencedirect.com
JL Andrews, P Ghosh, A Lentini, B Ternai - Chemico-biological interactions, 1983 - Elsevier
… N-succinyl-Lalanyl-L-alanyl-L-valine-4-nitroanilide (SAAVN) was purchased from BACHEM Feinchemikalien AG (CH-4416 Bubendorf, Switzerland). Soluble calf skin collagen was …
Number of citations: 38 www.sciencedirect.com
R Sicard, JP Goddard, M Mazel… - Advanced Synthesis …, 2005 - Wiley Online Library
Labeled substrates for 16 different catalytic activities were combined into a cocktail reagent for multienzyme functional profiling, called PHENOZYM TM . The assay involves a single …
Number of citations: 14 onlinelibrary.wiley.com

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